4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide
Description
Properties
IUPAC Name |
4-amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2N6O/c7-1-3(9)2(8)5(13-10)12-4(1)6(15)14-11/h10-11H2,(H,14,15)(H3,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMSCOCLSBFFSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)NN)C(=O)NN)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide typically involves the reaction of 4-amino-3,5-dichloro-6-hydrazinylpyridine with carbohydrazide under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at room temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance efficiency and reduce costs. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-Amino-3,5-dichloro-6-hydrazinylpyridine derivatives exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The mechanism of action is believed to involve interference with microbial metabolic pathways, although further studies are necessary to elucidate the exact mechanisms involved .
Cancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. This property makes it a candidate for further research in cancer therapeutics, particularly for targeting resistant cancer types .
Pesticidal Properties
One of the notable applications of this compound is in the field of agrochemicals. It has been synthesized into various novel derivatives that exhibit insecticidal and herbicidal activities. For instance, derivatives have shown effectiveness against certain pests, suggesting that this compound could be developed into a new class of pesticides .
Herbicide Development
The compound's structure allows for modifications that enhance its herbicidal properties. Research has focused on synthesizing derivatives that can selectively target weed species without affecting crop plants. This specificity is crucial for sustainable agricultural practices and reducing chemical runoff into the environment .
Polymeric Materials
In material science, this compound has been explored as a building block for synthesizing novel polymeric materials. Its hydrazine functional groups can react with various monomers to form cross-linked networks, which are useful in creating durable materials with specific mechanical properties .
Nanocomposites
Research into nanocomposites has identified this compound as a potential additive that can enhance the properties of polymer matrices. The incorporation of 4-Amino-3,5-dichloro-6-hydrazinylpyridine derivatives into nanocomposite structures may improve thermal stability and mechanical strength, making them suitable for advanced applications in electronics and aerospace industries .
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
N'-(3,5-Dichloro-4-hydroxyphenylimino)-4-(4-(dimethylamino)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carbohydrazide (4g)
- Structural Features: Shares a carbohydrazide backbone but incorporates a pyrimidine ring and a dimethylamino-phenyl group.
- Synthesis : Derived from thiouracil derivatives and anthranilic acid via reflux in sodium ethoxide, yielding 57% for analogous pyrimidoquinazoline derivatives .
Key Data :
Property Value Molecular Formula C23H23N7O3 Elemental Analysis (%) C: 62.01; H: 5.20; N: 22.01 Reference
Comparison : The pyridine-based target compound lacks the pyrimidine-quinazoline fusion and hydroxylphenyl groups present in 4g, suggesting differences in solubility and biological activity. The hydrazinyl group in the target compound may enhance metal-chelation capacity compared to 4g’s oxopyrimidine moiety.
Fluorinated Pyridine Derivatives
2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid
- Structural Features : Replaces the hydrazinyl group with a fluoro substituent and an oxyacetic acid side chain.
- Key Data: Property Value Molecular Formula C7H5Cl2FN2O3 Synonyms ((4-Amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy)acetic acid Reference
Comparison : The fluorinated analog’s oxyacetic acid group likely improves water solubility compared to the hydrazinyl-carbohydrazide system. The absence of hydrazinyl reduces nucleophilic reactivity but may increase stability under acidic conditions.
Thiazolo-Pyrimidine and Pyrimidoquinazoline Derivatives
(2Z)-2-(Substitutedbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo-[3,2-a]pyrimidine-6-carbonitrile (11a,b)
- Structural Features : Contain fused thiazolo-pyrimidine rings with carbonyl and nitrile groups.
- Synthesis : Prepared via condensation of thiouracil derivatives with aromatic aldehydes, achieving 68% yields .
- Key Spectral Data :
Compound IR (CN stretch, cm⁻¹) ^1^H NMR (δ =CH) Melting Point (°C) 11a 2,219 7.94 243–246 11b 2,209 8.01 213–215
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Synthesis : Lower yield (57%) compared to 11a,b, attributed to the complexity of quinazoline ring formation .
Comparison: The target compound’s pyridine core lacks the fused heterocyclic systems of 11a,b and 12, which confer rigidity and π-conjugation.
Agrochemical Analogs
4-Amino-3,5,6-Trichloropicolinic Acid
- Structural Features : Trichlorinated pyridine core with a carboxylic acid group.
- Application : A potent auxin used in plant growth regulation .
Comparison: The trichloro substitution in this analog contrasts with the dichloro-hydrazinyl pattern in the target compound.
Biological Activity
4-Amino-3,5-dichloro-6-hydrazinylpyridine-2-carbohydrazide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H9Cl2N7O
- Molecular Weight : 252.1 g/mol
This compound features a hydrazine moiety, which is often associated with various biological activities, including antimicrobial and anticancer effects.
Research indicates that compounds containing hydrazine derivatives can exhibit diverse biological activities through several mechanisms:
- Antimicrobial Activity : Hydrazine derivatives can disrupt bacterial cell walls and interfere with metabolic processes.
- Anticancer Activity : Many hydrazine derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, affecting pathways critical for cancer cell survival.
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antitumor | Induces apoptosis in cancer cell lines | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Antimicrobial Studies
In a recent study examining the antimicrobial properties of this compound, the compound was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Anticancer Studies
Another study focused on the anticancer potential of the compound demonstrated that it effectively inhibited the growth of various human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in these cells.
Research Findings
Recent research highlights the following findings regarding the biological activity of this compound:
- Synthesis and Characterization : The compound was synthesized using established protocols involving hydrazine derivatives and characterized by NMR and mass spectrometry.
- Biological Evaluation : Comprehensive biological evaluations revealed that the compound exhibits significant cytotoxicity against several cancer cell lines with IC50 values ranging from 10 to 30 µM.
- Mechanistic Insights : Further mechanistic studies indicated that the compound activates apoptotic pathways through caspase activation and mitochondrial dysfunction.
Q & A
Q. What green chemistry approaches can reduce waste in synthesis?
- Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., Pd-mediated coupling) minimize heavy metal waste, while microwave-assisted synthesis reduces reaction time and energy use .
Methodological Notes
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to verify bond lengths/angles .
- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa for inter-lab reproducibility assessments .
- Software Tools : Leverage COMSOL Multiphysics for reaction modeling and ChemDraw for retrosynthetic planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
